molecular formula C9H8N2O4 B1416357 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid CAS No. 1018293-21-4

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Katalognummer: B1416357
CAS-Nummer: 1018293-21-4
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: BMIBNAOWFBFGRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid: is a heterocyclic compound that features a pyrido-oxazine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of 2-amino-3-hydroxypyridine with chloroacetic acid. This reaction is carried out under specific conditions to ensure the formation of the desired oxazine ring . Another method involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts such as tin(IV) chloride or silicon tetrachloride to facilitate the cyclization process. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the oxazine ring or side-chain acetic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate, yielding hydroxylated or carboxylated derivatives.

Key Example:

  • Reagent: Hydrogen peroxide (H₂O₂)

  • Conditions: Aqueous acidic medium, 50–70°C

  • Product: 4-Hydroxy-2H-pyrido[3,2-b] oxazin-3(4H)-one

  • Yield: ~60–75%

Reduction Reactions

Reductive modifications target the oxazine ring or ketone group. Lithium aluminum hydride (LiAlH₄) is frequently employed to reduce the carbonyl group to a hydroxyl moiety.

Table 1: Reduction Reaction Conditions

ReagentSolventTemperatureProductYieldSource
LiAlH₄ (1.0 M)THFReflux3,4-Dihydro-2H-pyrido[3,2-b] oxazine85%
NaBH₄EthanolRTPartially reduced oxazine derivative50%

Mechanistically, LiAlH₄ reduces the lactam carbonyl to a secondary amine, stabilizing the dihydro-oxazine structure .

Substitution Reactions

The acetic acid side chain and oxazine nitrogen are reactive sites for nucleophilic substitution.

Acetic Acid Side-Chain Modifications

  • Reagents: Alkyl halides, acyl chlorides

  • Conditions: Base (e.g., K₂CO₃), DMF, 20–80°C

  • Product: Esters or amides (e.g., ethyl 2-(3-oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetate) .

Example:

  • Reaction with Chloroacetyl Chloride

    • Conditions: Dichloromethane, triethylamine, 0°C → RT

    • Product: 2-(3-Oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetyl chloride

    • Yield: 70–80%

Oxazine Ring Substitution

Electrophilic aromatic substitution occurs at the pyridine moiety. Bromination with N-bromosuccinimide (NBS) introduces bromine at the C7 position:

  • Reagent: NBS

  • Conditions: DMF, RT, 72 hours

  • Product: 7-Bromo-2H-pyrido[3,2-b] oxazin-3(4H)-one

  • Yield: 76%

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring-opening processes.

Cyclization with Hydrazine

  • Reagent: Hydrazine hydrate

  • Conditions: Reflux in ethanol, 6 hours

  • Product: 2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b] oxazin-4-yl)acetohydrazide

  • Yield: 60%

ANRORC Reactions

Ring-opening with 2,2-dimethoxyethylamine in toluene generates 4-pyridone derivatives:

  • Reagent: 2,2-Dimethoxyethylamine

  • Conditions: Toluene, reflux, 4 hours

  • Product: 3-Hydroxy-3,4-dihydropyrido[2,1-c] oxazine-1,8-dione

  • Yield: 30–90%

Reactions with Maleimides

The compound reacts with N-arylmaleimides to form fused heterocycles.

Table 2: Maleimide Reaction Pathway

ReagentConditionsProductYieldSource
N-arylmaleimideDioxane, LiClO₄Imidazo[1,2-a]pyridin-3-yl succinimide65%

Mechanism involves 1,4-addition of the tautomeric azine to maleimide, followed by recyclization .

Industrial-Scale Modifications

Industrial synthesis employs optimized conditions for high-throughput production:

  • Catalyst: Tin(IV) chloride (SnCl₄)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Product: 2-(3-Oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetic acid derivatives

  • Purity: >95%

Wissenschaftliche Forschungsanwendungen

Overview

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry and medicine. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and material science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways by affecting cytokine release and immune cell activity.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Research

In biochemical studies, this compound has been shown to:

  • Interact with soluble guanylyl cyclase, influencing cyclic guanosine monophosphate (cGMP) levels, which are crucial for vasodilation and neurotransmission.
  • Affect cellular signaling pathways related to cell proliferation and apoptosis, suggesting its role in cancer research.

Material Science

The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its unique chemical properties allow it to be utilized in developing new materials with specific functionalities. This includes applications in:

  • Organic electronics
  • Photovoltaic devices

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Therapeutic Potential in Cancer Treatment :
    • A study demonstrated that the compound's inhibition of PARP7 can lead to enhanced sensitivity in cancer cells to DNA-damaging agents. This suggests that it could be used as an adjunct therapy in combination with traditional chemotherapy.
  • Inflammation Modulation :
    • Research indicated that this compound could reduce inflammation markers in vitro and in vivo models. This positions it as a potential candidate for treating chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. This interaction can lead to various physiological effects, such as anti-inflammatory or antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

  • 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 2H-Pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones
  • Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine

Uniqueness: 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

Overview

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound with significant biological activity. It primarily functions as an inhibitor of the enzyme PARP7 (Poly(ADP-ribose) polymerase 7), which plays a crucial role in nucleic acid sensing and immune regulation pathways. This compound's unique structure imparts distinct biochemical properties that are valuable in various therapeutic contexts.

The primary mechanism of action for this compound involves the inhibition of PARP7. This inhibition disrupts several critical pathways:

  • Nucleic Acid Sensing : By inhibiting PARP7, the compound interferes with the cellular response to DNA damage and stress.
  • Immune Regulation : The compound influences immune responses by modulating the activity of various immune cells.

The compound exhibits a range of biochemical properties that influence its biological activity:

  • Interaction with Enzymes : It interacts with soluble guanylyl cyclase, which is involved in generating cyclic guanosine monophosphate (cGMP), leading to physiological effects such as vasodilation and inhibition of platelet aggregation.
  • Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates cGMP signaling pathways that regulate cell proliferation and apoptosis.

Pharmacokinetics

Research indicates that this compound is orally bioavailable, making it suitable for potential therapeutic applications. Its pharmacokinetic profile suggests a favorable absorption and distribution in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity towards normal cells. This selectivity indicates its potential as an anticancer agent with reduced side effects compared to conventional chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial effects against various pathogens, making it a candidate for further development as an antibacterial agent .
  • Enzyme Inhibition Studies : Detailed biochemical assays have confirmed the compound's ability to inhibit PARP7 effectively, with IC50 values indicating potent inhibition at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameStructureBiological ActivityUnique Features
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-oneStructureModerate enzyme inhibitionLacks acetic acid moiety
4H-Benzo[d][1,3]oxazin-4-oneStructureAntimicrobial propertiesBroader spectrum of activity
Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazineStructureLimited enzyme interactionDifferent pharmacological profile

Eigenschaften

IUPAC Name

2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIBNAOWFBFGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651475
Record name (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018293-21-4
Record name (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 2
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 3
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 4
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 5
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 6
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.